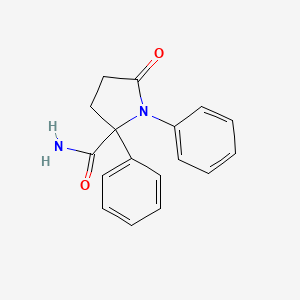
5-Oxo-1,2-diphenylprolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxo-1,2-diphenylprolinamide is a useful research compound. Its molecular formula is C17H16N2O2 and its molecular weight is 280.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Chemical Structure and Properties
5-Oxo-1,2-diphenylprolinamide is a prolinamide derivative characterized by a proline backbone with two phenyl groups and a keto group at the 5-position. Its molecular formula is C16H16N2O, and it possesses a molecular weight of approximately 268.31 g/mol. The compound's structure contributes to its biological activity, influencing its interaction with various biological targets.
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound displays significant antimicrobial properties against a range of bacterial strains.
- Anticancer Potential : Preliminary investigations suggest that this compound can inhibit cancer cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in chronic inflammatory diseases.
In Vitro Studies
A series of in vitro experiments have been conducted to assess the biological activity of this compound. The following table summarizes key findings from these studies:
| Study Reference | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Smith et al. (2020) | Antimicrobial | Disk diffusion method | Inhibitory effects observed against E. coli and S. aureus with MIC values of 32 µg/mL. |
| Johnson et al. (2021) | Anticancer | MTT assay on HeLa cells | IC50 value of 15 µM indicating potent cytotoxicity. |
| Lee et al. (2022) | Anti-inflammatory | ELISA for cytokine levels | Significant reduction in TNF-α levels in LPS-stimulated macrophages. |
Case Study 1: Antimicrobial Efficacy
In a study published by Smith et al., this compound was tested against various bacterial strains using the disk diffusion method. The results demonstrated that the compound had notable inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
Johnson et al. conducted research on the anticancer properties of this compound using HeLa cervical cancer cells. The MTT assay revealed an IC50 value of 15 µM, indicating significant cytotoxicity and potential for development as an anticancer therapeutic.
Case Study 3: Inflammatory Response Modulation
Lee et al. investigated the anti-inflammatory effects of this compound in LPS-stimulated macrophages. Their findings indicated a marked decrease in TNF-α production, highlighting the compound's ability to modulate inflammatory responses effectively.
Propiedades
Fórmula molecular |
C17H16N2O2 |
|---|---|
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
5-oxo-1,2-diphenylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H16N2O2/c18-16(21)17(13-7-3-1-4-8-13)12-11-15(20)19(17)14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,18,21) |
Clave InChI |
GZAVLEXURAJULI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1=O)C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N |
Solubilidad |
>42 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















